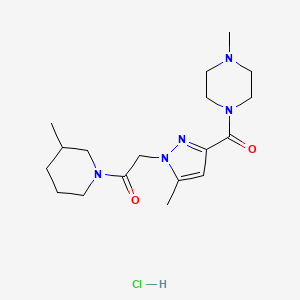
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H30ClN5O2 and its molecular weight is 383.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone hydrochloride is a complex organic molecule featuring a pyrazole ring and piperazine moieties. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
This compound has the following structural features:
- Chemical Formula : C18H24ClN5O
- Molecular Weight : Approximately 366.87 g/mol
- Functional Groups : Pyrazole, piperazine, and acetamide.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily attributed to its structural components. Notably, it has been identified as a potent mutagen in specific strains of Salmonella typhimurium, particularly TA98 and TA100, which are standard models for assessing mutagenicity. This mutagenic property suggests potential implications for cancer research, as compounds with similar structures have shown anti-cancer properties.
The biological activity of this compound may involve:
- Interaction with Biological Targets : The piperazine and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating key biochemical pathways.
- Mutagenic Mechanisms : The presence of the pyrazole ring is known to facilitate interactions that can lead to DNA damage, contributing to its mutagenic properties.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this one can inhibit certain enzymes involved in cancer pathways. For instance, derivatives of pyrazole have shown promising results in inhibiting phosphoinositide 3-kinases (PI3K), which are critical in cancer cell proliferation and survival .
Case Studies
A study focusing on pyrazole derivatives reported that modifications at the C(5) position significantly influenced the compounds' inhibitory activities against PI3K isoforms. Compounds with similar piperazine structures displayed IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Compound A | Pyrazole + Piperazine | Anti-cancer | 0.47 |
| Compound B | Pyrazole + Morpholine | Moderate Inhibition | 2.30 |
| Compound C | Pyrazole + Alkyl group | Weak Activity | >10 |
Eigenschaften
IUPAC Name |
2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2.ClH/c1-14-5-4-6-22(12-14)17(24)13-23-15(2)11-16(19-23)18(25)21-9-7-20(3)8-10-21;/h11,14H,4-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKFBXNTXWRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













